

# Commercial Suppliers and Technical Guide for Amino-PEG9-alcohol

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## Compound of Interest

Compound Name: Amino-PEG9-alcohol

Cat. No.: B3105438

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercial suppliers for **Amino-PEG9-alcohol**, a versatile heterobifunctional linker, and detailed technical information for its application in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of bioconjugation, drug delivery, and targeted protein degradation.

## Commercial Suppliers of Amino-PEG9-alcohol

For researchers looking to source **Amino-PEG9-alcohol**, a variety of commercial suppliers offer this reagent with varying specifications. The table below summarizes key information from several suppliers to facilitate easy comparison.

Supplier	Product Name/Number	CAS Number	Molecular Weight (g/mol)	Purity	Storage Conditions
BroadPharm	Amino-PEG9-alcohol (BP-24084)	15332-95-3	413.5	≥98%	-20°C[1]
AxisPharm	Amino-PEG9-alcohol	15332-95-3	413.51	≥95%	Information not readily available[2]
TargetMol	Amino-PEG9-alcohol	15332-95-3	413.5	>98%	-20°C for 3 years (pure form)[3]
Glyco MindSynth	Amino-PEG9-alcohol (GMSL-501)	15332-95-3	413.5	95-98%	Information not readily available[4]
Shaanxi new new new research博美生物科技有限公司	Amino-PEG9-alcohol (Y-PE-3134)	15332-95-3	413.5	>95%	-20°C
MedchemExpress	Amino-PEG9-alcohol (HY-140204)	15332-95-3	413.50	98.0%	4°C (sealed storage)
Precise PEG	Amino-PEG9-Alcohol (AG-2283)	15332-95-3	413.51	>96%	Information not readily available
Sigma-Aldrich (Ambeed)	Amino-PEG9-alcohol (AMBH98C8 E2DA)	15332-95-3	413.51	95%	2-8°C (in dark, inert atmosphere)
MedKoo Biosciences	Amino-PEG9-alcohol	15332-95-3	413.51	>95%	0-4°C (short term), -20°C

(123255)					(long term)
Sunway Pharm Ltd	Amino-PEG9-alcohol	15332-95-3	413.51	97%	Room Temperature (sealed in dry)

## Core Concepts and Applications

**Amino-PEG9-alcohol** is a bifunctional molecule featuring a primary amine group (-NH<sub>2</sub>) and a hydroxyl group (-OH) separated by a nine-unit polyethylene glycol (PEG) spacer. This structure provides several key advantages in bioconjugation and drug development:

- **Hydrophilicity:** The PEG spacer imparts excellent water solubility to the molecule and any conjugate it is a part of, which is crucial for biological applications.
- **Biocompatibility:** PEG is a well-established biocompatible polymer that can reduce the immunogenicity of conjugated molecules.
- **Flexible Spacer:** The nine-unit PEG chain provides a flexible and defined-length spacer arm, which can be critical for optimizing the biological activity of conjugates, such as in Proteolysis Targeting Chimeras (PROTACs).
- **Orthogonal Reactivity:** The amine and hydroxyl groups offer orthogonal reactivity, allowing for sequential conjugation reactions. The primary amine can readily react with activated esters (like NHS esters), carboxylic acids (in the presence of coupling agents), and other electrophiles. The terminal hydroxyl group can be further modified or used in subsequent reactions.

A significant application of **Amino-PEG9-alcohol** is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.

## Experimental Protocols

The following are detailed methodologies for key experiments involving **Amino-PEG9-alcohol**. These protocols are synthesized from publicly available information and should be adapted and optimized for specific applications.

## Protocol 1: Conjugation of Amino-PEG9-alcohol to a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of the primary amine of **Amino-PEG9-alcohol** to a molecule containing a carboxylic acid functional group using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- **Amino-PEG9-alcohol**
- Carboxylic acid-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching solution (e.g., hydroxylamine)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction vessel and stirring equipment
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- **Dissolve the Carboxylic Acid-Containing Molecule:** Dissolve the carboxylic acid-containing molecule in an appropriate volume of Activation Buffer.

- **Activate the Carboxylic Acid:** Add EDC (1.2 equivalents) and NHS or sulfo-NHS (1.5 equivalents) to the solution from step 1. Stir the reaction mixture at room temperature for 15-30 minutes.
- **Prepare the **Amino-PEG9-alcohol** Solution:** Dissolve **Amino-PEG9-alcohol** (1.0 equivalent) in Coupling Buffer.
- **Conjugation Reaction:** Add the activated carboxylic acid solution to the **Amino-PEG9-alcohol** solution. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
- **Quench the Reaction:** Add a quenching solution, such as hydroxylamine, to the reaction mixture to quench any unreacted activated esters.
- **Purification:** Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.
- **Characterization:** Characterize the purified conjugate using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

## Protocol 2: Conjugation of Amino-PEG9-alcohol to an NHS Ester-Activated Molecule

This protocol outlines the reaction between the primary amine of **Amino-PEG9-alcohol** and a molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

- **Amino-PEG9-alcohol**
- NHS ester-activated molecule
- Reaction Buffer: Amine-free buffer such as phosphate-buffered saline (PBS), pH 7.2-8.5
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Reaction vessel and stirring equipment
- Purification system (e.g., HPLC, column chromatography)

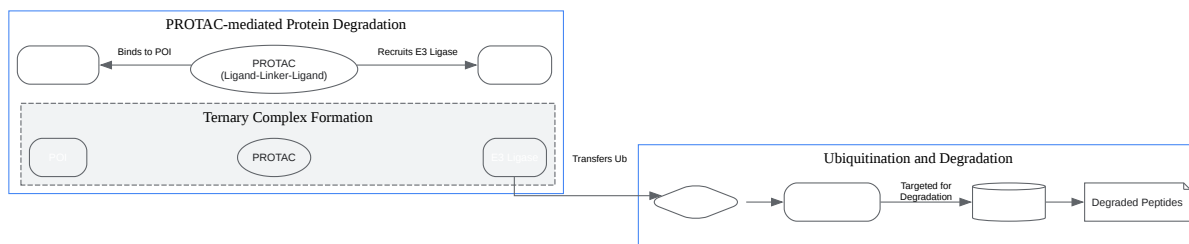
#### Procedure:

- Dissolve the NHS Ester-Activated Molecule: Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.
- Prepare the **Amino-PEG9-alcohol** Solution: Dissolve **Amino-PEG9-alcohol** (1.0 to 1.2 equivalents) in the Reaction Buffer.
- Conjugation Reaction: Add the dissolved NHS ester-activated molecule dropwise to the **Amino-PEG9-alcohol** solution with gentle stirring. Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
- Purification: Purify the conjugate using an appropriate method, such as reverse-phase HPLC or silica gel chromatography, to remove unreacted starting materials and the NHS leaving group.
- Characterization: Confirm the structure and purity of the final conjugate using analytical techniques such as MS and NMR.

## Visualizations

### PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, where **Amino-PEG9-alcohol** can serve as the linker.

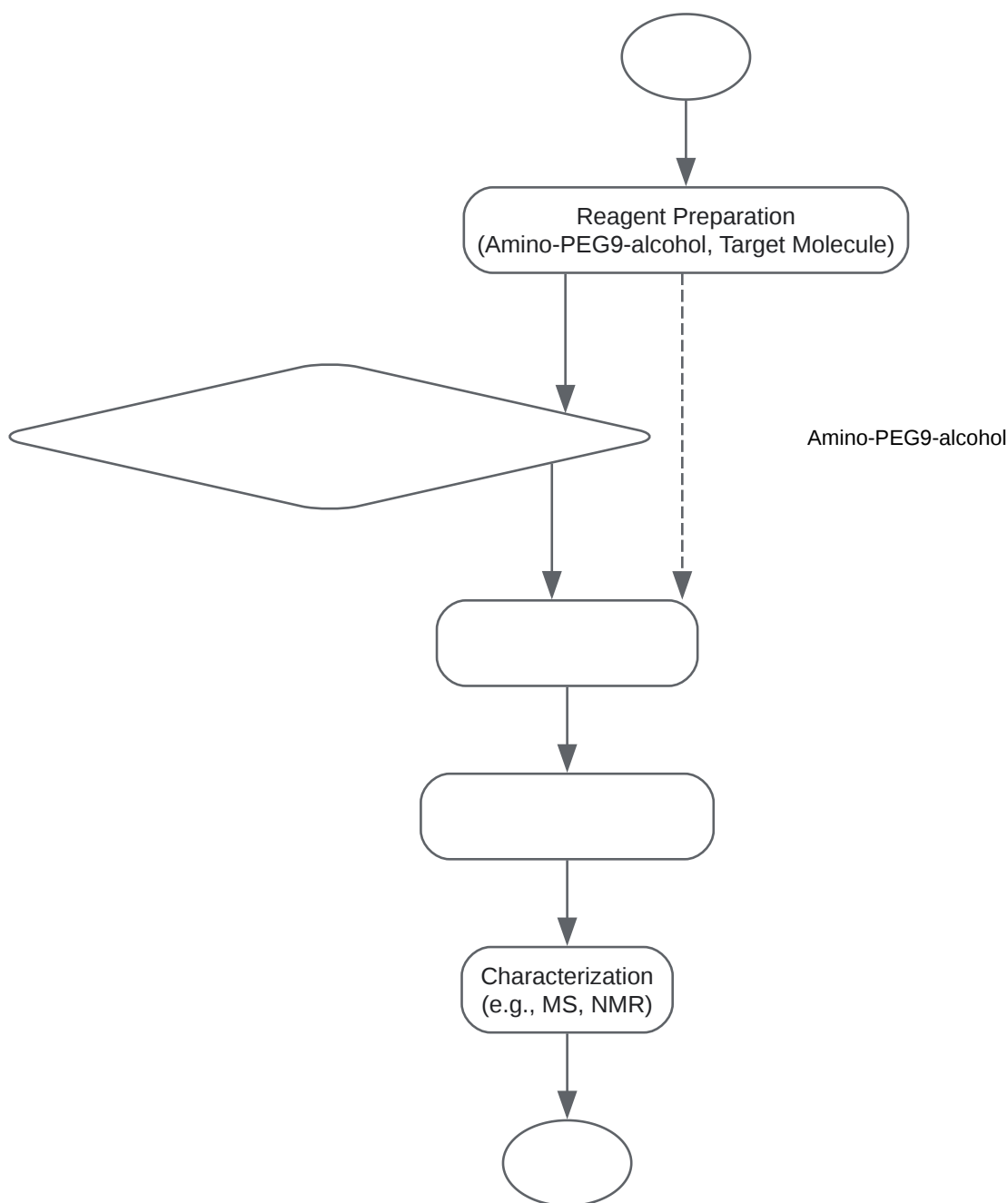


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Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

## Experimental Workflow for Bioconjugation

The diagram below outlines a typical experimental workflow for the conjugation of **Amino-PEG9-alcohol** to a target molecule.



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Caption: A generalized workflow for a bioconjugation experiment using **Amino-PEG9-alcohol**.

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## References

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